4,5-Dihydroxynaphthalene-2,7-disulfonate
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Overview
Description
4,5-Dihydroxynaphthalene-2,7-disulfonate is a chemical compound with the molecular formula C10H6O8S2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is often found in the form of its disodium salt dihydrate, which is a white to beige powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dihydroxynaphthalene-2,7-disulfonate can be synthesized through the sulfonation of 4,5-dihydroxynaphthalene. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the 2 and 7 positions of the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt. The product is subsequently purified through crystallization and filtration processes to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4,5-Dihydroxynaphthalene-2,7-disulfonate is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and chelating agents.
Biology: The compound is used to improve the visualization of trichothecenes on developed TLC plates.
Industry: The compound is employed in the production of sulfonic and sulfinic acids.
Mechanism of Action
The mechanism of action of 4,5-dihydroxynaphthalene-2,7-disulfonate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a chelating agent .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxynaphthalene-3,6-disulfonic acid: Similar in structure but differs in the position of hydroxyl and sulfonic acid groups.
2,7-Dihydroxynaphthalene-1,5-disulfonic acid: Another isomer with different substitution patterns.
4,5-Dihydroxy-1,8-naphthalenedisulfonic acid: Similar functional groups but different positions on the naphthalene ring.
Uniqueness
4,5-Dihydroxynaphthalene-2,7-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with other molecules .
Properties
IUPAC Name |
4,5-dihydroxynaphthalene-2,7-disulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,11-12H,(H,13,14,15)(H,16,17,18)/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVXFWDLRHCZEI-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8S2-2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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